1-(2,4-Difluorophenyl)ethanamine hydrochloride

Drug Metabolism CYP Inhibition ADME

This racemic 2,4-difluorophenyl ethylamine hydrochloride is a strategic building block for medicinal chemistry programs targeting CNS disorders and antifungal agents. With a consensus LogP of 2.21 and reduced basicity (pKa 8.56) versus non-fluorinated analogs, it predictably enhances membrane permeability and metabolic stability—critical for optimizing ADME profiles. Supplied as a stable hydrochloride salt, it enables fine-tuning of drug-like properties and supports chiral resolution research with established organocatalytic routes yielding 65–82% and enantiomeric excesses of 94–98%.

Molecular Formula C8H10ClF2N
Molecular Weight 193.62 g/mol
CAS No. 276875-47-9
Cat. No. B3025480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Difluorophenyl)ethanamine hydrochloride
CAS276875-47-9
Molecular FormulaC8H10ClF2N
Molecular Weight193.62 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)F)F)N.Cl
InChIInChI=1S/C8H9F2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H
InChIKeyBWIGKZOWBCNPTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Difluorophenyl)ethanamine Hydrochloride (CAS 276875-47-9): A Key Fluorinated Building Block for CNS and Antifungal Drug Discovery


1-(2,4-Difluorophenyl)ethanamine hydrochloride is a fluorinated aromatic amine building block characterized by a phenyl ring substituted with fluorine atoms at the 2 and 4 positions . It is primarily supplied as a racemic mixture and is utilized in medicinal chemistry for the synthesis of more complex molecules, particularly those targeting neurological disorders and fungal infections . The presence of the 2,4-difluorophenyl group is known to enhance metabolic stability and lipophilicity, which can improve the bioavailability of derived drug candidates [1].

Why 1-(2,4-Difluorophenyl)ethanamine Cannot Be Replaced by Non-Fluorinated or Isomeric Analogs


Direct substitution of 1-(2,4-Difluorophenyl)ethanamine with its non-fluorinated analog, 1-phenylethanamine, is not scientifically valid due to the profound impact of fluorine substitution on molecular properties . The introduction of the 2,4-difluorophenyl group alters the electronic distribution, significantly reducing the amine's basicity (pKa) and increasing its lipophilicity (LogP) compared to the parent compound . These changes directly influence critical parameters such as membrane permeability, target binding affinity, and metabolic stability, which are essential for the performance of any downstream drug candidate . Using an analog without this specific substitution pattern would lead to a different pharmacological and ADME profile, potentially invalidating a research or development program. The following quantitative evidence details these specific, measurable differentiators.

Quantitative Differentiation Guide for 1-(2,4-Difluorophenyl)ethanamine Hydrochloride vs. Analogs


CYP1A2 Inhibition Profile: A Selectivity Marker Compared to a 2,3-Difluoro Isomer

The 2,4-difluorophenyl substitution pattern confers a specific cytochrome P450 (CYP) inhibition profile that differs from its 2,3-difluorophenyl isomer. The (R)-enantiomer of 1-(2,4-difluorophenyl)ethanamine is a predicted inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . In contrast, the (S)-enantiomer of the 2,3-difluorophenyl analog exhibits the same isolated CYP1A2 inhibition profile, but lacks the same isomerically defined comparison due to data availability . This data highlights that the position of fluorine atoms on the phenyl ring can be a determinant of CYP enzyme interaction, a crucial consideration for avoiding drug-drug interactions in polypharmacy scenarios.

Drug Metabolism CYP Inhibition ADME Fluorine Chemistry

Enhanced Lipophilicity (LogP) and Permeability vs. Non-Fluorinated Analog

Fluorination at the 2 and 4 positions of the phenyl ring significantly increases the compound's lipophilicity compared to its non-fluorinated counterpart. The consensus LogP for (R)-1-(2,4-difluorophenyl)ethanamine is 2.21 , whereas 1-phenylethanamine has a reported LogP of 1.31 . This increase in LogP correlates with higher predicted gastrointestinal (GI) absorption (rated 'High') and blood-brain barrier (BBB) permeability (rated 'Yes') for the difluorinated compound . These properties are essential for developing CNS-penetrant drugs.

Lipophilicity ADME Physicochemical Properties Drug Design

Reduced Basicity (pKa): A Key Differentiator for Salt Form and Formulation

The electron-withdrawing effect of the fluorine atoms significantly reduces the basicity of the amine. The predicted pKa of 1-(2,4-difluorophenyl)ethanamine is 8.56 , compared to a predicted pKa of 9.04 for the non-fluorinated analog 1-phenylethanamine . This lower pKa means the amine is less readily protonated at physiological pH, which can influence its solubility, absorption, and distribution profile. It also affects its propensity to form stable salts, a key consideration in drug formulation and isolation.

Basicity pKa Salt Formation Formulation Science

The 2,4-Difluorophenyl Group is Associated with Potent Antifungal Activity in Allylamine Derivatives

Structure-activity relationship (SAR) studies on allylamine antimycotics have shown that replacing the naphthyl group of naftifine with a 2,4-difluorophenyl group yields compounds with significant in vitro antifungal activity [1]. A series of compounds (2a-5a) containing the 2,4-difluorophenyl moiety demonstrated this activity against five different fungi. This is part of a broader class effect where the 2,4-difluorophenyl group is a privileged scaffold in antifungal agents, including the clinical drug voriconazole [2]. While this evidence does not provide a direct MIC comparison for the building block itself, it establishes the 2,4-difluorophenyl group as a validated pharmacophore for antifungal drug discovery.

Antifungal SAR 2,4-Difluorophenyl Allylamine

Validated Research Applications for 1-(2,4-Difluorophenyl)ethanamine Hydrochloride (CAS 276875-47-9)


Synthesis of CNS-Penetrant Drug Candidates

1-(2,4-Difluorophenyl)ethanamine hydrochloride is an ideal starting material for medicinal chemistry programs targeting central nervous system (CNS) disorders. Its quantified enhancement in lipophilicity (Consensus LogP of 2.21) and predicted high blood-brain barrier (BBB) permeability, as detailed in Section 3 , make it a strategically superior choice over non-fluorinated analogs. This scaffold can be elaborated to create novel ligands for neurological targets where BBB penetration is a key requirement for efficacy.

Development of Next-Generation Antifungal Agents

This compound serves as a validated building block for the design and synthesis of novel antifungal agents. As demonstrated in Section 3, the 2,4-difluorophenyl group is a recognized pharmacophore in potent allylamine and triazole antimycotics [1]. Researchers developing new treatments for drug-resistant fungal infections can confidently employ this building block to access a privileged chemical space associated with antifungal activity, building upon a strong foundation of structure-activity relationship data.

Lead Optimization for Improved ADME Properties

During the lead optimization phase of drug discovery, 1-(2,4-difluorophenyl)ethanamine can be used to fine-tune the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a candidate. The specific and quantifiable differences in basicity (reduced pKa of 8.56) and lipophilicity (increased LogP) compared to non-fluorinated amines, as shown in Section 3 [REFS-3, REFS-4], provide medicinal chemists with predictable tools to modulate solubility, permeability, and metabolic stability. Its specific CYP1A2 inhibition profile also allows for early assessment of potential drug-drug interaction liabilities .

Chiral Resolution and Asymmetric Synthesis Research

The racemic nature of the supplied hydrochloride salt makes it a relevant substrate for research into novel chiral resolution techniques and asymmetric synthesis methodologies. As a representative β-fluoroamine, it can be used to evaluate new catalytic systems, as highlighted by the general organocatalytic route to enantiopure β-fluoroamines with yields of 65-82% and enantiomeric excesses of 94-98% mentioned in Section 3 [2]. This makes it a practical model compound for advancing the field of fluorine-containing chiral amine synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,4-Difluorophenyl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.